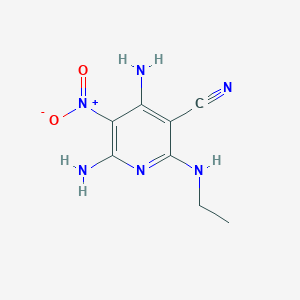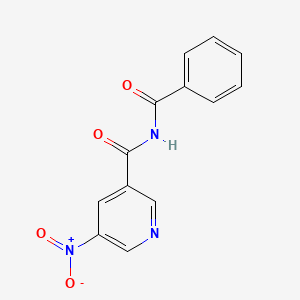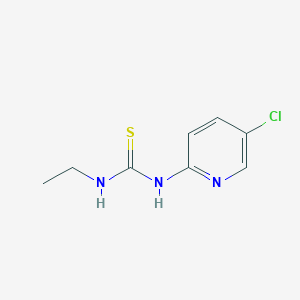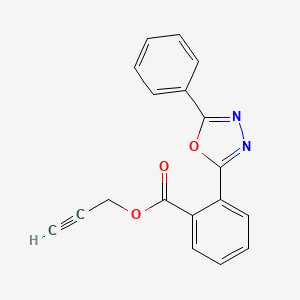![molecular formula C22H16N2O3S B14621305 Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- CAS No. 58327-96-1](/img/structure/B14621305.png)
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are characterized by a thiophene ring fused to a pyridine ring. The compound is known for its diverse pharmacological and biological activities, making it a significant subject of study in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multicomponent reactions. One common method includes the reaction of aldehydes, malononitrile, and thiophenol in the presence of catalysts such as triethylamine or nanosized magnesium oxide in ethanol. This reaction leads to the formation of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile, which can be further reduced to obtain the desired thieno[2,3-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for thieno[2,3-b]pyridine derivatives often involve similar multicomponent reactions but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions are crucial for maximizing yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new thieno[2,3-b]pyridine derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials .
Mecanismo De Acción
The mechanism of action of thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds and salt-bridge interactions with amino acids in enzyme active sites, thereby inhibiting enzyme activity. The compound’s structure allows it to fit into the active sites of various enzymes, blocking their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid
- Thieno[2,3-b]pyridine-2-carboxamidine
- Thieno[2,3-b]pyridine-2-carboxylic acid, 95%
Uniqueness
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of acetylamino and diphenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
58327-96-1 |
|---|---|
Fórmula molecular |
C22H16N2O3S |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
3-acetamido-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H16N2O3S/c1-13(25)23-19-18-16(14-8-4-2-5-9-14)12-17(15-10-6-3-7-11-15)24-21(18)28-20(19)22(26)27/h2-12H,1H3,(H,23,25)(H,26,27) |
Clave InChI |
NVUKYPJWBSCYAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(SC2=C1C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)

![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)










